molecular formula C9H13Cl2F3N4 B2780122 (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride CAS No. 1365936-57-7

(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B2780122
CAS No.: 1365936-57-7
M. Wt: 305.13
InChI Key: NGFGJUTYTGIZJF-QYCVXMPOSA-N
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Description

(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a chiral small molecule building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrimidine heterocycle, a common pharmacophore in kinase inhibitor design, substituted with a metabolically stable trifluoromethyl group to enhance binding affinity and permeability . The stereochemically defined (3R)-pyrrolidin-3-amine moiety serves as a critical scaffold, providing a rigid, three-dimensional structure that can mimic natural binding motifs and interact with specific biological targets through hydrogen bonding . This combination of features makes the compound a valuable intermediate for the synthesis of more complex potential therapeutic agents. The primary research applications for this compound are anticipated in two key areas. First, its pyrrolidine core is a recognized structural element in the development of protease inhibitors, particularly against viral main proteases (Mpro), such as the 3C-like protease of coronaviruses, suggesting its potential utility in antiviral research . Second, the 4-aminopyrimidine subunit is frequently employed in the design of kinase inhibitors, which are pivotal in oncology and inflammatory disease research . The chiral amine functionality allows for straightforward derivatization and incorporation into larger molecular architectures, including peptide mimetics, to fine-tune physicochemical properties and target selectivity . Supplied as the dihydrochloride salt, the compound offers enhanced solubility in aqueous systems for biological testing. This product is intended for research purposes as a key synthetic intermediate or a structural template in hit-to-lead optimization campaigns. For Research Use Only. Not for human or veterinary diagnostics or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGJUTYTGIZJF-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine ring and the pyrrolidine ring separately, followed by their coupling. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Amine Reactivity

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides, though steric hindrance from the trifluoromethyl group reduces yields (~40%).

  • Reductive alkylation : Forms secondary amines via reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN in methanol .

Pyrimidine Modifications

  • Electrophilic substitution : Limited due to electron-withdrawing trifluoromethyl group. Halogenation (e.g., bromination) requires harsh conditions (Br₂, FeCl₃) .

  • Cross-coupling : Suzuki-Miyaura coupling at C2/C4 positions is feasible with Pd catalysts but rarely employed due to stability concerns .

Salt-Specific Reactions

The dihydrochloride form influences solubility and stability:

  • Neutralization : Treatment with NaOH regenerates the free base, enabling reactions in non-polar solvents.

  • Hygroscopicity : Absorbs moisture readily, requiring anhydrous conditions for storage .

Biological Interactions (Relevance to Reactivity)

  • Enzyme binding : The protonated amine forms hydrogen bonds with catalytic residues (e.g., Asp-832 in PI3Kδ) .

  • Metabolic pathways : Undergoes hepatic oxidation via CYP3A4, primarily at the pyrrolidine ring, forming N-oxide derivatives .

Physicochemical Stability

ConditionReactivityOutcome
Aqueous acidic (pH < 3)Stable (<5% degradation in 24h)Maintains structural integrity
Aqueous basic (pH > 9)DehydrohalogenationForms pyrroline derivatives
UV light (254 nm)Photodegradation20% decomposition in 6h

Comparative Reactivity with Analogues

ModificationReaction Rate (vs. Parent Compound)Notes
Trifluoromethyl → Methyl1.5× faster acylationReduced steric hindrance
Pyrrolidine → Piperidine0.7× slower alkylation Increased ring strain

Scientific Research Applications

Biological Activities

Research indicates that (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown potential efficacy against various cancer cell lines, with studies reporting an IC50 value of 8.5 nM against JAK1, indicating strong inhibitory activity .
  • Antimicrobial Properties : It may possess activity against certain bacterial and fungal strains, although specific studies are required to confirm these effects.
  • Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially influencing glucose metabolism and inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for its development as a therapeutic agent. Computational methods have been employed to analyze how different structural modifications affect biological activity. Key findings include:

  • The presence of the trifluoromethyl group significantly enhances lipophilicity.
  • Variations in the amine substituents on the pyrrolidine ring can lead to different biological profiles .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and mechanisms of action associated with this compound:

  • JAK Inhibitor Studies : Research indicates that this compound acts as a selective inhibitor for JAK1, which plays a crucial role in cytokine signaling pathways involved in inflammation and immune responses .
  • Potential in Autoimmune Diseases : Given its mechanism of action, there is potential for this compound to be developed for treating autoimmune diseases such as systemic lupus erythematosus or multiple sclerosis .

Mechanism of Action

The mechanism of action of (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Differences vs. Target Compound Molecular Weight (g/mol) Key Applications/Properties References
(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride Reference compound 305.13 High metabolic stability; kinase inhibition
(S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride Stereoisomer (S-configuration) 236.14 Similar scaffold; lower lipophilicity
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride Methyl vs. trifluoromethyl at pyrimidine-6 ~262.10 (estimated) Reduced metabolic stability; weaker electronegativity
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride Ether linker; diethylamine substituent 300.78 Enhanced solubility; altered target selectivity

Substituent Effects on Bioactivity

A. Trifluoromethyl vs. Methyl Substitution

  • The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methyl analogs (e.g., 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride ). This substitution improves binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Methyl analogs exhibit reduced steric hindrance but lower resistance to oxidative metabolism, limiting their utility in vivo .

B. Stereochemical Variations

  • The (S)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (similarity score: 0.96) demonstrates altered pharmacokinetics due to reversed stereochemistry at the pyrrolidine 3-position. This can affect interactions with chiral biological targets (e.g., G-protein-coupled receptors) .

C. Functional Group Modifications

  • Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride introduces an ether linker and diethylamine group , increasing solubility but reducing blood-brain barrier penetration compared to the target compound .

Patent-Based Derivatives

The target compound is utilized in complex molecules within patents (e.g., EP 4 374 877 A2 ), such as:

  • (S)-6-(2,3-Difluoro-4-(pyrrolidin-2-ylmethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide hydrochloride . Here, the target compound’s pyrrolidine-pyrimidine moiety contributes to spirocyclic backbone formation, critical for protease inhibition .

Biological Activity

(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a trifluoromethyl group and a pyrrolidine ring , which contribute to its pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity and binding affinity to biological targets, making it a valuable moiety in drug design.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H13Cl2F3N4
CAS Number1365936-57-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially leading to:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor modulation : It could modulate receptor signaling pathways, affecting physiological responses.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been reported to show potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL .
  • Anticancer Potential : The mechanism by which this compound may affect cancer cells involves the inhibition of specific kinases or other proteins critical for cancer cell proliferation. For example, research on related compounds has demonstrated their ability to inhibit cell migration and invasion in cancer cell lines .
  • Neurological Effects : The trifluoromethyl group has been associated with enhanced potency in modulating neurotransmitter uptake, which could suggest potential applications in treating neurological disorders .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of related compounds:

  • Study on Pyrrole Derivatives : A study highlighted the antibacterial activity of pyrrole derivatives, showing that modifications such as trifluoromethyl substitutions significantly enhanced their efficacy against bacterial strains .
  • Inhibition Studies : Another investigation focused on the inhibition of specific kinases by related pyrimidine derivatives, suggesting that this compound could serve as a lead compound for developing selective kinase inhibitors for cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with tert-butyl-protected intermediates. For example, tert-butyl carbamate derivatives are reacted with trifluoromethyl pyrimidine under basic conditions, followed by deprotection using hydrochloric acid in dioxane (4 N, 1 hour, room temperature) to yield the dihydrochloride salt . Key factors include:

  • Catalyst selection : Use of tetrabutylammonium iodide for coupling reactions.
  • Temperature control : Reactions typically proceed at 80°C for 1.5 hours to optimize coupling efficiency.
  • Purification : HPLC with MeCN/water (0.1% formic acid) mobile phase and YMC-Actus Triart C18 columns ensures high purity (>95%) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. The dihydrochloride form enhances stability compared to freebase analogs .
  • Handling : Use PPE (gloves, lab coats, eye protection) to prevent inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and consult safety protocols .

Q. What spectroscopic and chromatographic methods are critical for structural validation?

  • Methodological Answer :

  • LCMS : Confirm molecular weight (e.g., m/z 411 [M+H]+) and retention time (1.18 minutes under SMD-TFA05 conditions) .
  • NMR : Analyze proton environments (e.g., pyrrolidine ring protons at δ 3.2–4.1 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR) .
  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to monitor purity and identify byproducts .

Advanced Research Questions

Q. How can LCMS and HPLC data be leveraged to troubleshoot synthesis byproducts or impurities?

  • Methodological Answer :

  • Byproduct Identification : Compare LCMS spectra of reaction mixtures with reference standards. For example, incomplete deprotection may yield tert-butyl intermediates (m/z +56 Da).
  • Impurity Profiling : Use gradient HPLC (e.g., 5–95% MeCN over 20 minutes) to resolve closely eluting species. Adjust reaction time or stoichiometry if unwanted peaks (e.g., diastereomers) exceed 2% .

Q. What strategies optimize stereochemical purity during synthesis, given the compound's chiral center?

  • Methodological Answer :

  • Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate enantiomers via crystallization.
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee >98%) .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak IC column) confirms ee ≥99% for pharmacological studies .

Q. How do modifications to the pyrimidine ring or trifluoromethyl group influence target selectivity?

  • Methodological Answer :

  • Pyrimidine Substitutions : Replace trifluoromethyl with chloro or methyl groups to assess binding affinity shifts. For example, 6-chloro analogs show reduced kinase inhibition (IC50 increases from 12 nM to 180 nM) .
  • Trifluoromethyl Effects : The -CF₃ group enhances metabolic stability and hydrophobic interactions in enzyme active sites (e.g., ΔΔG = -2.3 kcal/mol in MD simulations) .

Q. What in vitro assays are most suitable for evaluating biological activity against kinase targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kits to measure IC50 values against kinases (e.g., EGFR, ALK). Include positive controls (e.g., gefitinib) and validate with dose-response curves (n ≥ 3 replicates) .
  • Cellular Uptake Studies : Radiolabel the compound with ¹⁸F for PET imaging to assess blood-brain barrier penetration .

Q. What considerations guide the selection of dihydrochloride salt forms for preclinical studies?

  • Methodological Answer :

  • Solubility : Dihydrochloride salts improve aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for freebase) for in vivo dosing .
  • Bioavailability : Compare pharmacokinetics (AUC, Cmax) in rodent models using salt vs. freebase forms. HCl salts typically show 2–3× higher oral bioavailability .

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